![molecular formula C7H11NO B13768601 (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one CAS No. 566151-87-9](/img/structure/B13768601.png)
(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S,6S)-5-Methyl-2-azabicyclo[410]heptan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the function of certain enzymes or receptors. Its bicyclic structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Sulfur Compounds: Compounds containing sulfur that may have similar reactivity but different applications.
Cycloalkanes: Compounds with similar ring structures but lacking the nitrogen atom present in (1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure with a nitrogen atom, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Propiedades
Número CAS |
566151-87-9 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1S,5S,6S)-5-methyl-2-azabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9)/t4-,5-,6-/m0/s1 |
Clave InChI |
VMMBPGXMECNGGH-ZLUOBGJFSA-N |
SMILES isomérico |
C[C@H]1CC(=O)N[C@@H]2[C@H]1C2 |
SMILES canónico |
CC1CC(=O)NC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


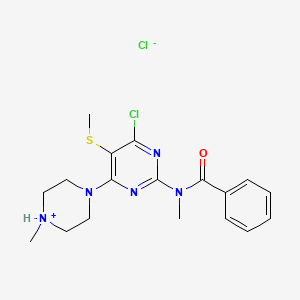
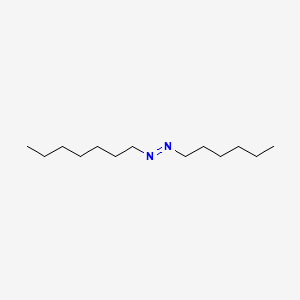
![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
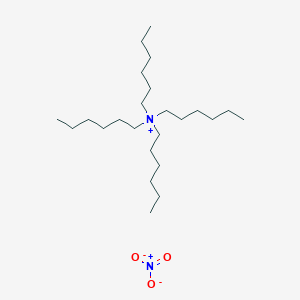
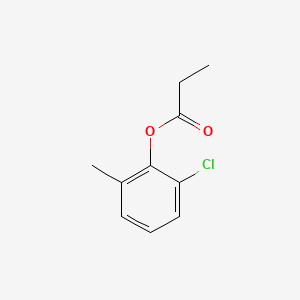
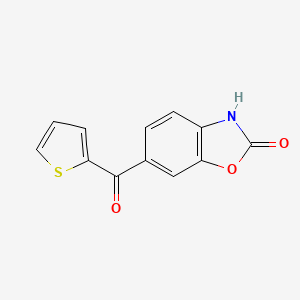
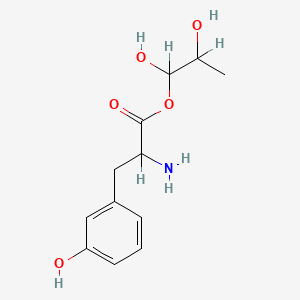

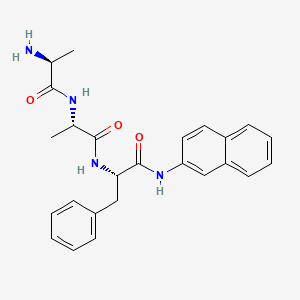
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
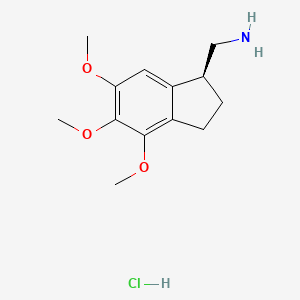

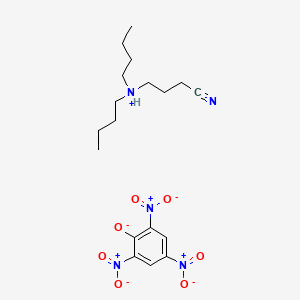
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
